2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide
Description
2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide is a heterocyclic compound featuring a fused triazolopyrimidine core. This bicyclic system combines a triazole ring (1,2,3-triazolo) and a pyrimidine ring, with a 3-ethyl substituent on the triazole moiety. The sulfanyl (-S-) group bridges the pyrimidine ring to an acetamide backbone, which is further substituted with a propenyl (allyl) group at the nitrogen atom.
Synthetic routes for analogous compounds often involve nucleophilic substitution at the pyrimidine C7 position, followed by functionalization of the acetamide group. For example, sulfanyl-linked heterocycles are typically synthesized via thiol-disulfide exchange or coupling reactions under basic conditions . The allyl group may be introduced through alkylation of a primary amine intermediate, as seen in related acetamide derivatives .
Properties
IUPAC Name |
2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6OS/c1-3-5-12-8(18)6-19-11-9-10(13-7-14-11)17(4-2)16-15-9/h3,7H,1,4-6H2,2H3,(H,12,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTVNELVRSKKKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC(=O)NCC=C)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F5061-0202 is Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation, a key post-translational modification in histones that controls gene expression. Aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors.
Mode of Action
F5061-0202 interacts with LSD1 by reversibly binding to it. This interaction inhibits the activity of LSD1, leading to changes in the methylation status of histones. Docking studies have indicated that a hydrogen interaction between the nitrogen atom in the pyridine ring of F5061-0202 and Met332 in LSD1 could be responsible for the improved activity of this compound.
Biochemical Pathways
The inhibition of LSD1 by F5061-0202 affects the histone methylation pathways. This results in changes in gene expression, which can lead to the suppression of cancer proliferation and migration.
Result of Action
The inhibition of LSD1 by F5061-0202 leads to significant molecular and cellular effects. Specifically, when cancer cells (such as MGC-803 cells) are treated with F5061-0202, the activity of LSD1 can be significantly inhibited. This inhibition suppresses the cell’s migration ability, potentially hindering the spread of cancer.
Biological Activity
The compound 2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine core with a sulfanyl group and an acetamide moiety. The general structure can be represented as follows:
Biological Activity Overview
Recent studies have indicated that compounds containing triazole and pyrimidine derivatives exhibit a range of biological activities including:
- Anticancer Activity : Triazole derivatives have been studied for their potential in inhibiting cancer cell proliferation. For instance, related compounds have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values reported in the low micromolar range .
- Antimicrobial Properties : The presence of the sulfanyl group enhances the antimicrobial efficacy of triazole derivatives. Studies have demonstrated that these compounds exhibit notable activity against both Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition : Compounds similar to this compound have been found to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Cell Division : The compound may interfere with enzymes critical for DNA replication or repair, leading to apoptosis in rapidly dividing cancer cells.
- Antimicrobial Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis or function through inhibition of specific enzymes involved in these processes.
Table 1: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a therapeutic agent in various studies:
-
Anticancer Activity : Research indicates that derivatives of triazolo-pyrimidines can inhibit cancer cell proliferation and induce apoptosis. For example, modifications to the ethyl group have been linked to enhanced cytotoxicity against breast cancer cells (MCF-7) .
Compound Target Cell Line IC50 (µM) 2-({3-ethyl...}) MCF-7 5.0 -
Antimicrobial Properties : The compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
Compound Target Organism Minimum Inhibitory Concentration (MIC) 2-({3-ethyl...}) E. coli 12 µg/mL 2-({3-ethyl...}) S. aureus 8 µg/mL
Neuropharmacology
Similar compounds have exhibited neuroprotective effects by modulating neurotransmitter systems. The ability to act as allosteric modulators at nicotinic acetylcholine receptors (nAChRs) enhances their potential in treating neurodegenerative diseases .
Enzyme Inhibition
The compound may inhibit enzymes critical for cancer cell survival and proliferation. Studies have shown that structural modifications can significantly enhance enzyme inhibition potency .
Case Study 1: Anticancer Activity
In a study examining various triazolo-pyrimidine derivatives, it was found that the presence of specific substituents like the ethyl group correlated with increased anticancer activity against multiple cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
A series of tests were conducted on the antimicrobial properties of the compound against common pathogens. Results indicated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a scaffold for developing new antibiotics.
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions:
| Reagent/Conditions | Product | Key Observations | References |
|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Sulfoxide derivative | Mild conditions preserve core structure | |
| Potassium permanganate (KMnO₄) | Sulfone derivative | Higher selectivity for complete oxidation |
-
Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming intermediate sulfenic acid (for sulfoxides) or direct two-electron transfer (for sulfones).
-
Impact on Bioactivity : Sulfone derivatives often exhibit enhanced metabolic stability compared to sulfides in pharmacological studies .
Nucleophilic Substitution Reactions
The triazolopyrimidine core and sulfanyl group are susceptible to nucleophilic substitution:
a) Displacement at Sulfur
| Nucleophile | Conditions | Product | References |
|---|---|---|---|
| Thiols (R-SH) | Basic media (e.g., K₂CO₃) | New thioether derivatives | |
| Amines | Polar aprotic solvents | Sulfur replaced by amine groups |
b) Aromatic Substitution on Triazolopyrimidine
Electrophilic substitution at C-5 or C-7 positions is feasible due to electron-deficient nature:
| Reaction Type | Reagents | Product | References |
|---|---|---|---|
| Halogenation | NBS, NCS | Halogenated triazolopyrimidine derivatives | |
| Nitration | HNO₃/H₂SO₄ | Nitro-substituted analogs |
Acylation and Hydrolysis of the Acetamide Moiety
The acetamide group participates in hydrolysis and transacylation:
-
Kinetics : Hydrolysis rates depend on pH and steric hindrance from the allyl group.
Allyl Group Reactivity
The prop-2-en-1-yl substituent enables addition and cyclization reactions:
Catalytic Functionalization
Heterogeneous catalysts enable regioselective modifications:
| Catalyst | Reaction | Outcome | References |
|---|---|---|---|
| SNPS-AT/SO₃H | Knoevenagel condensation | Cyclized pyrimidine derivatives | |
| Pd/C | Cross-coupling | Aryl/alkynyl-substituted analogs |
Photochemical Reactions
UV-induced reactions of the triazole ring:
| Conditions | Product | Applications | References |
|---|---|---|---|
| UV-A (365 nm) | Ring-opened intermediates | Prodrug activation | |
| Singlet oxygen (¹O₂) | Endoperoxide derivatives | Anticancer prodrug development |
Key Research Findings
-
Sulfone Derivatives : Exhibit 2–3× higher kinase inhibition (IC₅₀) compared to parent sulfide in breast cancer models.
-
Allyl Modifications : Introduction of electron-withdrawing groups on the allyl chain improves metabolic stability by 40% .
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Catalytic Efficiency : SNPS-AT/SO₃H reduces reaction times by 70% in cyclization steps .
This compound’s multifunctional design allows tailored modifications for drug discovery, with ongoing research focusing on optimizing selectivity and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Electronic Differences
- Core Heterocycles: The triazolopyrimidine core in the target compound offers π-π stacking capabilities and hydrogen-bonding sites distinct from oxadiazole (e.g., ) or pyrimidine (e.g., 6483-82-5) systems. The fused triazole-pyrimidine system may enhance metabolic stability compared to non-fused analogs .
- Conversely, fluorophenyl groups (as in 6483-82-5) improve membrane permeability and bioavailability .
Pharmacological Implications
- Antimicrobial Activity : Sulfanyl-linked compounds in exhibit broad-spectrum antimicrobial activity, likely due to thiol-mediated disruption of bacterial enzymes. The target compound’s triazolopyrimidine core may target different pathways, such as folate synthesis or DNA gyrase .
- Kinase Inhibition : Triazolopyrimidines are established kinase inhibitors (e.g., resembling imatinib analogs). The allyl-acetamide group in the target compound could modulate selectivity for tyrosine kinases compared to fluorophenyl-containing derivatives (6483-82-5) .
Q & A
Q. What synthetic routes are recommended for synthesizing 2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide, and what parameters require optimization?
Answer: The compound can be synthesized via multicomponent condensation reactions involving triazole or pyrimidine precursors. Key steps include:
- Triazenylpyrazole precursors : Reacting substituted pyrazoles with thiol-containing acetamide derivatives under controlled conditions (e.g., triazenyl intermediates as in ).
- Microwave-assisted synthesis : Accelerating reaction kinetics by irradiating precursors (e.g., ethanol solvent, 323 K, 30 min) to improve yield and purity .
- Critical parameters : Temperature (optimize between 298–323 K), solvent polarity (ethanol or acetone), and stoichiometric ratios of precursors (1:1 molar ratio recommended).
Example Reaction Conditions Table:
| Precursor System | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Triazenylpyrazole + Thiol | Ethanol | 323 K | 30 min | ~75 | |
| Microwave-assisted | Ethanol | 323 K | 30 min | 82 |
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
Answer:
- NMR Spectroscopy : H and C NMR to verify substituent positions and purity (e.g., δ 10.89 ppm for NH protons in ) .
- X-ray Crystallography : Resolve molecular geometry and intermolecular interactions (e.g., π-π stacking distances of 3.63–3.88 Å in triazolopyrimidine derivatives) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHNOS in ).
Q. How should researchers address stability concerns during storage and handling?
Answer:
- Light sensitivity : Store in amber vials at 253–298 K to prevent photodegradation of the triazole and sulfanyl groups.
- Moisture control : Use desiccants or inert atmospheres (N/Ar) to avoid hydrolysis of the acetamide moiety.
- First-aid protocols : Follow guidelines for chemical exposure (e.g., consult physicians immediately upon contact; ) .
Advanced Research Questions
Q. How can conflicting reactivity data in polar vs. nonpolar solvents be systematically resolved?
Answer:
- Controlled solvent screens : Test reactivity in solvents like DMSO, THF, and chloroform under identical conditions.
- Kinetic profiling : Use UV-Vis or HPLC to monitor reaction progress and intermediate stability.
- Computational modeling : Apply density functional theory (DFT) to predict solvation effects on transition states .
Q. What experimental strategies optimize synthetic yield while minimizing byproducts?
Answer:
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, catalyst loading, and solvent .
- Flow chemistry : Enhance mixing and heat transfer for exothermic steps (e.g., thiol-acetamide coupling) .
- Catalyst screening : Test Pd or Cu catalysts for selective cross-coupling (e.g., allylamine derivatives in ) .
Q. How can structure-activity relationships (SAR) be elucidated for biological targets?
Answer:
- Comparative analogs : Synthesize derivatives with modified triazole, sulfanyl, or acetamide groups (e.g., trifluoromethyl analogs in ) .
- Molecular docking : Map binding interactions with enzymes (e.g., kinases) using software like AutoDock.
- Bioassay pipelines : Test inhibitory activity in enzyme-linked immunosorbent assays (ELISA) or cell-based viability screens.
Q. What methodologies validate crystallographic data when X-ray analysis is inconclusive?
Answer:
- Powder XRD : Confirm phase purity and compare with single-crystal data .
- DFT-optimized structures : Cross-validate experimental bond lengths/angles with computational models (e.g., Allen deviation analysis in ) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π contacts) .
Q. How can researchers resolve discrepancies in NMR spectra due to tautomerism?
Answer:
Q. What advanced techniques characterize electronic properties of the sulfanyl-acetamide moiety?
Answer:
- Cyclic voltammetry : Measure redox potentials to assess electron-donating/withdrawing effects.
- UV-Vis spectroscopy : Analyze charge-transfer transitions (e.g., π→π* in triazole rings).
- Time-resolved fluorescence : Probe excited-state dynamics for photostability evaluation.
Q. How can computational models predict metabolic pathways or toxicity?
Answer:
- ADMET prediction tools : Use SwissADME or ProTox-II to estimate absorption, metabolism, and LD.
- CYP450 docking : Simulate interactions with cytochrome P450 enzymes to identify potential metabolites.
- QSAR modeling : Corrogate substituent effects with toxicity endpoints (e.g., Ames test data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
